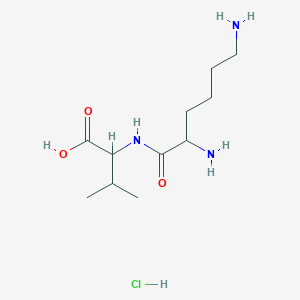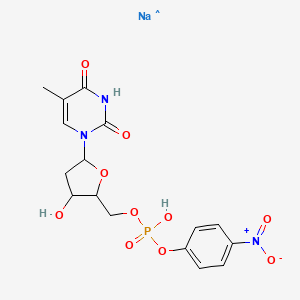
3,5-Dideuteriophenol
Übersicht
Beschreibung
3,5-Dideuteriophenol, also known as Phenol-3,5-d2, is a chemical compound with the molecular formula C6H6O . It has a molecular weight of 96.12 g/mol . The compound is also identified by other synonyms such as 4-ter-octylphenol-D2 and Phen-3,5-d2-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two deuterium atoms replacing the hydrogen atoms at the 3rd and 5th positions . The InChI string for this compound isInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D . Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 96.12 g/mol . It has a boiling point of 182°C and a melting point of 40-42°C . The density of this compound is 1.094 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
3,5-Dideuteriophenol ist eine deuteriummarkierte Verbindung, was es zu einem wertvollen Werkzeug in der chemischen Forschung macht . Deuteriummarkierung wird verwendet, um das Schicksal eines Moleküls oder seiner Fragmente in einer chemischen Reaktion zu verfolgen und so Einblicke in Reaktionsmechanismen zu gewinnen .
Medizinische Forschung
In der medizinischen Forschung wurde this compound als Inhibitor von APOBEC3B identifiziert, einer Cytidin-Deaminase . Die Überexpression von APOBEC3B ist mit einem schlechten Überleben bei verschiedenen Krebsarten verbunden, und seine Inhibition könnte die Ansammlung von somatischen Mutationen und das Fortschreiten des Krebses verhindern .
Krebschemoprävention
Es wurde festgestellt, dass this compound Mutationen-Cluster reduziert und das Fortschreiten präkanzeröser Läsionen verhindert . In Mausmodellen des spontanen Plattenepithelkarzinoms des Ösophagus und des Kolonkarzinoms verlängerte die Behandlung mit this compound das Überleben signifikant .
Behandlung von Kolitis
In einem Mausmodell des Kolonkarzinoms wurde festgestellt, dass this compound die Enteritis signifikant lindert . Dies deutet darauf hin, dass this compound ein vielversprechender Kandidat für die Behandlung von Kolitis sein könnte .
Immuntherapie
Es wurde gezeigt, dass this compound den Anteil und die Funktion von T-Lymphozyten über IL-15 im Tumormikromilieu erhöht . Dies deutet auf eine mögliche Rolle für this compound in der Immuntherapie hin .
Umweltforschung
Der Deuterium-Ersatz in this compound kann auch in der Umweltforschung nützlich sein. Es kann verwendet werden, um das Schicksal von phenolischen Verbindungen in Umweltsystemen zu verfolgen, was zum Verständnis ihrer Biodegradation und ihres Transports beiträgt.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3,5-Dideuteriophenol are currently unknown. The compound is a derivative of phenol, and phenolic compounds are known to interact with a variety of cellular targets, including proteins, enzymes, and nucleic acids . .
Mode of Action
Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . .
Biochemical Pathways
Phenolic compounds are biosynthesized through the shikimate and phenylpropanoid pathways in plants . .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 40-42 °C and a boiling point of 182 °C
Result of Action
As a phenolic compound, it may have antioxidant properties, which could protect cells from oxidative stress . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . .
Eigenschaften
IUPAC Name |
3,5-dideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583884 | |
| Record name | (3,5-~2~H_2_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64045-87-0 | |
| Record name | (3,5-~2~H_2_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64045-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)




